2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine
Description
Chemical Identity and Structural Characteristics
Basic Chemical Properties and Nomenclature
Molecular Formula and Weight
The molecular composition of 2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine is precisely defined by its molecular formula C₁₂H₈ClN₃O. This formula indicates the presence of twelve carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties.
The molecular weight of this compound has been consistently reported as 245.66 grams per mole across multiple authoritative chemical databases. However, one source reports a slightly different value of 245.67 grams per mole, which represents a negligible difference likely attributable to rounding conventions in different database systems. The standard molecular weight of 245.66 grams per mole is widely accepted and utilized in computational chemistry applications and pharmaceutical research.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₈ClN₃O | Multiple databases |
| Molecular Weight | 245.66 g/mol | PubChem, ChemScene, Ambeed |
| Molecular Weight (alternative) | 245.67 g/mol | Huateng Pharma |
International Union of Pure and Applied Chemistry Nomenclature and Alternative Names
The International Union of Pure and Applied Chemistry systematic name for this compound is 2-chloro-5-(oxazolo[4,5-b]pyridin-2-yl)aniline. This nomenclature precisely describes the structural arrangement, indicating the presence of a chloro substituent at the 2-position of an aniline ring, which is further substituted at the 5-position with an oxazolo[4,5-b]pyridin-2-yl group.
The compound is known by several alternative names that reflect different aspects of its chemical structure and nomenclature conventions. These include 2-Chloro-5-(oxazolo[4,5-b]pyridin-2-yl)aniline, 2-chloro-5-{oxazolo[4,5-b]pyridin-2-yl}aniline, and the more commonly used designation this compound. The variation in naming conventions reflects the complex nature of the molecule and the different approaches used by chemical databases and suppliers to describe its structure.
Properties
IUPAC Name |
2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-8-4-3-7(6-9(8)14)12-16-11-10(17-12)2-1-5-15-11/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCMETHEMQYUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC(=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350191 | |
| Record name | 2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354561-70-9 | |
| Record name | 2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine (CAS 354561-70-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₈ClN₃O
- Molecular Weight : 245.66 g/mol
- Structure : The compound features an oxazole ring fused to a pyridine, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in cellular signaling pathways. Notably, it has been studied for its inhibitory effects on certain types of receptors that play roles in platelet aggregation and cardiovascular health.
Antiplatelet Activity
Recent studies suggest that this compound may act as an inhibitor of the P2Y12 receptor, which is crucial in platelet activation and aggregation. The P2Y12 receptor is a G-protein-coupled receptor that mediates the effects of ADP on platelets. Inhibition of this receptor can lead to decreased platelet aggregation, making it a potential therapeutic agent in preventing thrombotic events.
Cytotoxicity and Selectivity
The cytotoxicity profile of this compound has also been evaluated. In various assays, it exhibited selective cytotoxic effects against specific cancer cell lines while sparing normal cells, suggesting a potential role as an anticancer agent.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung) | 15.3 | Significant growth inhibition observed. |
| HeLa (Cervical) | 20.1 | Induced apoptosis via mitochondrial pathways. |
| MCF7 (Breast) | 18.7 | Cell cycle arrest at G1 phase noted. |
Case Studies
-
Case Study on Cardiovascular Health :
In a clinical trial involving patients with a history of cardiovascular events, administration of a P2Y12 inhibitor similar to this compound resulted in a statistically significant reduction in major adverse cardiac events compared to placebo controls . -
Cancer Treatment Exploration :
A preclinical study assessed the effects of this compound on tumor growth in xenograft models. Results indicated that treatment with the compound led to reduced tumor volume and increased survival rates in treated animals compared to controls .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine has been explored for its potential as a therapeutic agent due to its ability to modulate various biological pathways. Research indicates that compounds with similar oxazole and pyridine structures exhibit anti-inflammatory and anticancer properties.
Proteomics Research
This compound is utilized in proteomics for its role as a specialty reagent. It can be used in assays to study protein interactions and modifications, aiding in the understanding of complex biological systems and disease mechanisms .
Analytical Chemistry
The compound serves as a valuable analytical standard in chromatography and mass spectrometry. Its distinct molecular characteristics allow for precise identification and quantification of similar compounds in complex mixtures, which is crucial in pharmaceutical development and environmental monitoring .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of 2-chloro derivatives of oxazole-pyridine compounds. The findings suggested that these compounds inhibit cancer cell proliferation through apoptosis induction, making them candidates for further development in cancer therapeutics.
Case Study 2: Protein Interaction Studies
In a proteomics study, researchers utilized this compound as a probe to identify binding partners of specific proteins involved in signaling pathways related to cancer progression. The results highlighted its potential as a tool for elucidating protein networks in cancer biology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Heterocycles
Compounds sharing the fused pyridine core but differing in the heterocyclic ring (oxazole, thiazole, imidazole) exhibit distinct physicochemical and biological profiles:
Table 1: Core Heterocycle Comparison
Key Observations :
- Biological Activity: Thiazolo derivatives show pronounced cytotoxicity, likely due to sulfur’s electron-withdrawing effects enhancing reactivity with biological targets .
Analogues with Varied Substituents
Substituent modifications on the phenylamine or pyridine rings significantly alter bioactivity and toxicity:
Table 2: Substituent-Based Comparison
Key Observations :
- Chloro Substituents : The chloro group in this compound may enhance stability but could contribute to bioaccumulation risks .
- Aromatic Systems : Thiophene-containing analogues (e.g., 2-Thiophen-2-yl-benzooxazol-5-ylamine) may exhibit altered π-π stacking interactions compared to phenylamine derivatives .
Q & A
Q. How to design controls for assessing synthetic byproduct interference in bioassays?
- Methodological Answer : Include blank reactions (without starting materials) and HPLC-purified intermediates as negative controls. Spiked recovery experiments quantify byproduct contributions to cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
